屈螺酮硫酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

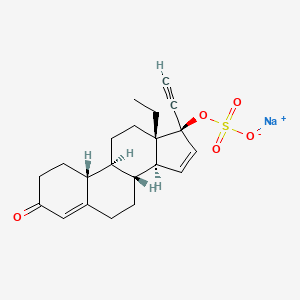

Gestodene Sulfate Sodium Salt is a chemical compound with the CAS Registry# 1259126-61-8 . It is not classified as a hazardous compound .

Molecular Structure Analysis

The molecular formula of Gestodene Sulfate Sodium Salt is C21H25NaO5S . The IUPAC name is sodium; [(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate . The molecular weight is 412.47 .科学研究应用

Intravaginal Ring Formulations

Gestodene has been used in the development of intravaginal ring (IVR) formulations . These formulations can release a constant dose of Gestodene over a period of 3 weeks . The IVR consists of a Gestodene silicone elastomer core and a non-active silicone layer . The release of the drug increases with temperature, which can be attributed to optimizing the prescription .

Progestational Activity

Gestodene is one of the third-generation progestogens and has the strongest progestational activity of all steroidal hormones . It does not have any estrogenic activity and shows strong resistance to estrogen as well as extremely weak androgenic effects .

Oral Contraceptives

Gestodene is used in oral contraceptives, specifically in combination with ethinylestradiol . This combination is known for its safety, effectiveness, and good tolerance . However, the bioavailability of Gestodene is comparatively low due to the hepatic first pass effect .

Sodium Sulfinates Synthesis

While not directly related to Gestodene, sodium sulfinates, which are similar to Gestodene Sulfate Sodium Salt, have been used extensively in synthetic applications . They have emerged as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Dissolving Microneedles

Gestodene has been used in the fabrication of dissolving microneedles . These microneedles were fabricated using a mold casting technique with PVP K90 as the base material . The Gestodene suspension was filled into the polydimethylsiloxane (PDMS) mold with a vacuum pump .

Pharmacokinetics

The pharmacokinetics of Gestodene has been studied extensively . The correlation between in vitro and in vivo studies of Gestodene is relatively well .

作用机制

Target of Action

Gestodene Sulfate Sodium Salt primarily targets the Progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy .

Mode of Action

Gestodene acts as a binder and activator of the Progesterone receptor . By binding to this receptor, it mimics the action of natural progesterone, leading to changes in the endometrium that make it less suitable for implantation and thickening of cervical mucus, which makes it harder for sperm to reach the uterus .

Biochemical Pathways

It is known that the activation of the progesterone receptor by gestodene leads to changes in gene expression that result in alterations in the endometrium and cervical mucus .

Pharmacokinetics

Gestodene exhibits high absorption, with in vitro absorption being around 99% . The half-life of Gestodene is approximately 16 to 18 hours , suggesting that it remains in the body for a significant period after administration.

Result of Action

The molecular and cellular effects of Gestodene’s action include changes in the endometrium that make it less suitable for implantation and thickening of cervical mucus, which makes it harder for sperm to reach the uterus . Additionally, Gestodene and its derivatives have been found to have greater stimulatory effects on insulin 2 (Ins II) and glucokinase (Gk) expression, consistent with their effects on glucose-stimulated insulin secretion .

Action Environment

The action, efficacy, and stability of Gestodene Sulfate Sodium Salt can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other medications or hormones, can affect how Gestodene is metabolized and how effectively it works . Additionally, factors such as pH and salt concentration can significantly affect the action of surfactants like Gestodene .

属性

IUPAC Name |

sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWWIWNVHHIBER-YIAHKXKMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675625 |

Source

|

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gestodene Sulfate Sodium Salt | |

CAS RN |

1259126-61-8 |

Source

|

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。